Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate
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Overview
Description
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethylamine and 4-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe to study biological processes involving carbamates.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-yl)carbamate
- Tert-butyl N-(2-iodoethyl)-N-(4-methylpyridin-2-yl)carbamate
- Tert-butyl N-(2-fluoroethyl)-N-(4-methylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of the bromoethyl group, which can undergo specific substitution reactions that other halogenated analogs might not. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-5-7-15-11(9-10)16(8-6-14)12(17)18-13(2,3)4/h5,7,9H,6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUPJLYCKGWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCBr)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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